5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one
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Overview
Description
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one is a complex organic compound that belongs to the class of isoindoloisoquinolones
Preparation Methods
The synthesis of 5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one typically involves Rhodium (III)-catalyzed cascade annulations. One efficient protocol involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes, which proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde . This method provides products with aminal functionality, which can be further diversified.
Chemical Reactions Analysis
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: Catalyzed by Rhodium (III), leading to the formation of isoindoloisoquinolones.
Cycloaddition: Rhodium (III)-catalyzed oxidative [4 + 1] cycloaddition of isoquinolones with diazoketoesters, followed by in situ deacylation.
Substitution: Involving common reagents like diazoketoesters and isoquinolones.
Scientific Research Applications
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one has significant applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of Rosettacin analogues, which are known for their potential as topoisomerase I inhibitors.
Biological Evaluation: Derivatives of this compound have been evaluated as potent TRPV1 antagonists, showing promising results in pain models without hyperthermia side effects.
Mechanism of Action
The mechanism of action of 5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one involves its interaction with molecular targets such as topoisomerase I. The compound exerts its effects by inhibiting the activity of this enzyme, which is crucial for DNA replication and transcription .
Comparison with Similar Compounds
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one can be compared with other isoindoloisoquinolones, such as:
Isoindolo[2,1-b]isoquinoline-7-carboxylate derivatives: These compounds are synthesized through similar Rhodium (III)-catalyzed oxidative cycloaddition reactions.
Isoquinolin-1(2H)-ones: These are synthesized via Rhodium (I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates.
Biological Activity
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of Biological Activity
This compound belongs to a class of compounds known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The mechanism of action for 5-iminoisoindolo compounds often involves the inhibition of specific kinases that play crucial roles in cell signaling pathways. For instance, studies have shown that derivatives of indoloquinoline compounds can selectively inhibit kinases such as DYRK1A and Haspin, which are implicated in cancer cell proliferation and survival .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated several sulfonated derivatives of indolo[2,1-a]isoquinolines against various cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory activity against tumor cell lines such as MGC-803 and HeLa, with IC50 values as low as 4.0 μM .
Case Study: Inhibition of Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
5j | MGC-803 | 4.0 |
5k | HeLa | 6.5 |
5l | T-24 | 8.0 |
This data suggests that modifications to the indoloquinoline structure can enhance its potency against specific cancer types.
Selectivity and Toxicity
In addition to anticancer activity, selectivity towards specific kinases is crucial for minimizing side effects. The selectivity index (SI) is often calculated to evaluate the therapeutic window:
Compounds with high selectivity indices indicate a favorable profile for further development . For example, some derivatives showed an SI greater than 10, suggesting they preferentially inhibit target kinases over others .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on using copper-catalyzed reactions to create sulfonated derivatives with improved biological activity . The introduction of functional groups such as sulfonyl enhances solubility and bioavailability.
Properties
CAS No. |
64077-20-9 |
---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-iminoisoindolo[2,3-b]isoquinolin-7-one |
InChI |
InChI=1S/C16H10N2O/c17-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)18(14)15/h1-9,17H |
InChI Key |
ZVDHEKYIFIMWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=N |
Origin of Product |
United States |
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